molecular formula C13H20O2Si B047317 4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde CAS No. 120743-99-9

4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde

Numéro de catalogue: B047317
Numéro CAS: 120743-99-9
Poids moléculaire: 236.38 g/mol
Clé InChI: XACWSBWCLJXKGI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Activité Biologique

4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde is a silanol derivative of benzaldehyde, which has garnered attention in organic synthesis and medicinal chemistry. With its unique structural features, this compound exhibits various biological activities, making it a subject of interest in pharmacological research. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

This compound (CAS Number: 52946-22-2) is characterized by its silyl ether functional group, which enhances its stability and solubility in organic solvents. Its molecular formula is C14H22O2SiC_{14}H_{22}O_2Si, and it has a molecular weight of approximately 262.41 g/mol. The compound's structure can be represented as follows:

Structure C14H22O2Si\text{Structure }\text{C}_{14}\text{H}_{22}\text{O}_2\text{Si}

Synthesis

The synthesis of this compound typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole or DMAP in a solvent like dichloromethane. This method allows for high yields and purity, often exceeding 90% in laboratory settings .

Antioxidant Activity

Recent studies have indicated that compounds with silyl ether functionalities can exhibit significant antioxidant properties. For instance, this compound has been shown to scavenge free radicals effectively, thus protecting cells from oxidative stress. This property is particularly relevant in the context of neuroprotection and prevention of neurodegenerative diseases .

Antimicrobial Properties

Research has demonstrated that derivatives of benzaldehyde possess antimicrobial activities against various pathogens. In vitro studies have indicated that this compound exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been explored through various assays measuring cytokine production and inflammatory markers. Data suggest that it may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cultured macrophages, indicating its potential utility in treating inflammatory conditions .

Case Studies and Research Findings

StudyFindings
Study on Antioxidant ActivityDemonstrated significant scavenging activity against DPPH radicals with an IC50 value indicating strong antioxidant potential .
Antimicrobial AssayShowed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .
Inflammatory Response StudyReduced TNF-alpha levels by approximately 30% in LPS-stimulated macrophages, suggesting anti-inflammatory potential .

The biological activities of this compound can be attributed to several mechanisms:

  • Radical Scavenging : The silyl group may stabilize radical intermediates, enhancing the compound's ability to neutralize reactive oxygen species.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory pathways could contribute to its anti-inflammatory effects.
  • Membrane Interaction : The hydrophobic nature of the silyl group may facilitate interaction with cellular membranes, influencing cell signaling pathways related to inflammation and apoptosis.

Q & A

Basic Research Questions

Q. What is the standard synthetic route for 4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde, and how can purity be ensured?

The compound is typically synthesized via silylation of 4-hydroxybenzaldehyde using tert-butyldimethylsilyl chloride (TBSCl) in anhydrous dichloromethane or DMF, with imidazole as a base to scavenge HCl. Reaction completion is monitored by TLC or HPLC. Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) . For rigorous purity validation, combine 1H^1 \text{H}-NMR (to confirm silyl ether proton absence at ~5 ppm) and 13C^{13} \text{C}-NMR (to verify tert-butyl signals at ~25 ppm and 18 ppm for methyl groups) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals indicate structural integrity?

  • 1H^1 \text{H}-NMR : Aromatic protons appear as doublets (δ 7.8–7.9 ppm for H-2/H-6; δ 6.9–7.1 ppm for H-3/H-5). The aldehyde proton resonates at δ 9.8–10.0 ppm.
  • 13C^{13} \text{C}-NMR : The aldehyde carbon is at δ 190–195 ppm, while the silyl ether oxygen-linked aromatic carbon appears at δ 160–165 ppm.
  • IR : Strong C=O stretch at ~1700 cm1^{-1}, Si-O-C absorption at ~1250 cm1^{-1}. X-ray crystallography (as in ) resolves bond angles and confirms silyl group orientation .

Advanced Research Questions

Q. How can competing side reactions (e.g., over-silylation or aldehyde oxidation) be minimized during synthesis?

  • Moisture control : Use anhydrous solvents and inert atmosphere (N2_2/Ar).
  • Stoichiometry : Limit TBSCl to 1.1 equivalents to prevent di-silylation.
  • Temperature : Maintain 0–25°C to avoid aldehyde oxidation. Add antioxidants (e.g., BHT) if needed.
  • Work-up : Quench with aqueous NaHCO3_3 to neutralize residual HCl, which can protonate the silyl ether .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

  • Purity validation : Ensure intermediates are ≥95% pure via HPLC (C18 column, acetonitrile/water mobile phase).
  • Assay conditions : Standardize cell culture media (e.g., serum-free vs. serum-containing) to avoid protein-binding artifacts.
  • Metabolic stability : Assess silyl ether hydrolysis in vitro using liver microsomes, as the TBS group may cleave under physiological pH .

Q. How is this compound utilized in synthesizing macrocyclic or supramolecular structures?

The aldehyde group undergoes condensation with polyamines (e.g., 1,2-ethylenediamine) to form Schiff bases, which cyclize into macrocycles. For example, refluxing with bis(2,2'-dichloroethyl)ether in DMF (as in ) yields dialdehydes for [2+2] cyclocondensation. Key parameters:

  • Solvent polarity : Use DMF or DMSO to stabilize intermediates.
  • Catalyst : Add glacial acetic acid (0.1–1 eq.) to accelerate imine formation.
  • Characterization : HR-MS and X-ray diffraction confirm macrocyclic topology .

Q. Methodological Considerations

Q. What analytical approaches differentiate byproducts from the target compound in silylation reactions?

  • GC-MS : Identify volatile byproducts (e.g., TBS-protected diols from residual moisture).
  • 29Si^{29} \text{Si}-NMR : Detect silicon-containing impurities (e.g., disilyl ethers at δ −5 to −10 ppm).
  • HPLC-DAD : Use a phenyl-hexyl column to separate isomers based on retention time shifts .

Q. How does the steric bulk of the TBS group influence reactivity in cross-coupling reactions?

The TBS group reduces electrophilicity at the aldehyde via electron donation, slowing nucleophilic additions. To enhance reactivity:

  • Activation : Use Sc(OTf)3_3 (0.2 eq.) as a Lewis acid.
  • Solvent : Switch to THF for better solubility of bulky intermediates.
  • Kinetic monitoring : Track aldehyde conversion via in situ IR to optimize reaction time .

Comparaison Avec Des Composés Similaires

Chemical Identity :

  • IUPAC Name : 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]benzaldehyde .
  • Molecular Formula : C₁₃H₂₀O₂Si.
  • Average Mass : 236.387 g/mol .
  • CAS Number : 120743-99-9 .

Synthesis and Applications: This compound is synthesized via silylation of 4-hydroxybenzaldehyde, yielding 94% as a colorless oil . It serves as a key intermediate in enantioselective organozirconium reactions, achieving moderate yields (42%) but high enantioselectivity (88% ee) . Its tert-butyldimethylsilyl (TBDMS) group enhances lipophilicity and protects the phenolic oxygen during synthetic steps .

Comparison with Structural Analogs

4-[(tert-Butyldimethylsilyl)oxy]-3-methoxybenzaldehyde

  • Structure : Methoxy-substituted derivative at the 3-position.
  • Molecular Formula : C₁₄H₂₂O₃Si .
  • Key Differences :
    • The methoxy group increases electron density on the aromatic ring, altering reactivity in electrophilic substitutions.
    • Used as a vanillin derivative for flavor and pharmaceutical synthesis .
  • Applications : Enhanced steric hindrance compared to the parent compound may reduce reaction rates in sterically sensitive reactions.

4-tert-Butylbenzaldehyde

  • Structure : tert-Butyl group replaces the TBDMS-oxy moiety.
  • Molecular Formula : C₁₁H₁₄O .
  • Key Differences: Smaller substituent (tert-butyl vs. Lacks the silicon atom, reducing lipophilicity and altering solubility profiles.
  • Applications : Widely used in hydrazone synthesis for agrochemicals .

4-(Bromomethyl)benzaldehyde

  • Structure : Bromomethyl group at the para position.
  • Molecular Formula : C₈H₇BrO .
  • Key Differences :
    • Bromine enables nucleophilic substitution (e.g., Suzuki coupling), unlike the electrophilic aldehyde group in the TBDMS derivative.
    • Higher toxicity and reactivity require careful handling .

4-Hydroxybenzaldehyde

  • Structure: Unprotected phenolic hydroxyl group.
  • Molecular Formula : C₇H₆O₂ .
  • Key Differences :
    • The hydroxyl group is highly reactive, prone to oxidation and unwanted side reactions.
    • Lacks the stability of the TBDMS-protected derivative under acidic/basic conditions .

Comparative Data Table

Compound Molecular Formula Mass (g/mol) Key Reactivity Yield in Organozirconium Reactions Enantioselectivity (ee) Stability Under Acidic Conditions
4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde C₁₃H₂₀O₂Si 236.387 Moderate electrophilic reactivity; TBDMS group enhances lipophilicity 42% 88% Low (TBDMS cleaved by acid)
4-tert-Butylbenzaldehyde C₁₁H₁₄O 162.23 High electrophilic reactivity; tert-butyl group minimizes steric hindrance 93% (benzaldehyde control) 77% High
4-Hydroxybenzaldehyde C₇H₆O₂ 122.12 High reactivity but prone to oxidation Not reported Not applicable Low (unprotected -OH)
4-[(tert-Butyldimethylsilyl)oxy]-3-methoxybenzaldehyde C₁₄H₂₂O₃Si 266.41 Electron-rich aromatic ring; dual functionalization Not reported Not applicable Moderate

Research Findings and Mechanistic Insights

  • Steric and Electronic Effects :

    • The TBDMS group in this compound provides steric shielding, slowing reaction kinetics but improving enantioselectivity in asymmetric additions .
    • Methoxy-substituted analogs (e.g., 69404-94-0) exhibit altered electronic profiles, favoring reactions requiring electron-donating groups .
  • Stability and Solubility: TBDMS-protected aldehydes are sensitive to acidic conditions (e.g., cleavage with p-toluenesulfonic acid in THF/water ), limiting their use in acid-mediated reactions. Compared to 4-hydroxybenzaldehyde, the TBDMS derivative offers better solubility in nonpolar solvents, facilitating reactions in hydrophobic environments .

Propriétés

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2Si/c1-13(2,3)16(4,5)15-12-8-6-11(10-14)7-9-12/h6-10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XACWSBWCLJXKGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90446892
Record name 4-{[tert-Butyl(dimethyl)silyl]oxy}benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120743-99-9
Record name 4-{[tert-Butyl(dimethyl)silyl]oxy}benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

(3) 4-Hydroxybenzaldehyde (20 g, 0.164 mol) was dissolved in DMF (60 ml) and stirred at RT as imidazole (22.3 g, 0.328 mol) and tert-butyldimethylsilyl chloride (32.1 g, 0.213 mol) were added. The reaction mixture was stirred for 16 h. The solution was diluted with EtOAc, washed with water, brine, then dried (MgSO4) and concentrated in-vacuo to afford 24 g of crude 4-(tert-butyldimethylsilanyloxy)benzaldehyde.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
22.3 g
Type
reactant
Reaction Step Two
Quantity
32.1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

When the substituent R1 was methylsulfonyloxy or trifluoromethylsulfonyloxy, a number of additional synthesis steps were needed to obtain the hydrazone (I). The intermediate 4-hydroxybenzaldehyde was reacted with (1,1-dimethylethyl)dimethylsilyl chloride and imidazole in dimethylformamide to afford 4-[(I,1-dimethylethyl)dimethylsilyloxy]benzaldehyde. With the hydroxy substituent protected, the benzaldehyde was reacted by methods described above with the 5-bromo-2,2-difluoro-1,3-benzodioxole to afford the corresponding alcohol which was in turn converted to the ketone. Reaction of the resulting [[4-(1,1-dimethylethyl)dimethylsilyloxy]phenyl](2,2-difluoro-1,3-benzodioxol-5-yl) ketone with tetrabutylammonium fluoride in tetrahydrofuran cleaved the (1,1-dimethylethyl)dimethylsilyl substituent to yield (4-hydroxyphenyl)(2,2-difluoro-1,3-benzodiox-5-yl) ketone. The 4-hydroxy intermediate was reacted with methanesulfonyl chloride or trifluoromethanesulfonic anhydride by methods described above to yield the corresponding (4-methylsulfonyloxyphenyl)- or (4-trifluoromethylsulfonyloxyphenyl)(2,2-difluoro-1,3-benzodioxol-5yl) ketone. The ketone was then converted to the hydrazone (I) as described above. Example 4 illustrates this route.
[Compound]
Name
hydrazone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a stirred solution of 10.4 grams (0.085 mole) of 4-hydroxybenzaldehyde in 36.5 mL of dimethylformamide was added 15.4 grams (0.102 mole) of (1,1-dimethylethyl)dimethylsilyl chloride and then 14.8 grams (0.218 mole) of imidazole. Upon completion of addition the reaction mixture was stirred under a nitrogen atmosphere at ambient temperature for three hours. The reaction mixture was poured into a separatory funnel, and water was added. The mixture was extracted with diethyl ether. The ether layer was washed in turn with one portion of aqueous 10% sodium hydroxide, one portion of aqueous 10% hydrochloric acid, one portion of water, and one portion of an aqueous solution saturated with sodium chloride. The organic layer was dried with sodium sulfate and filtered. The filtrate was concentrated under reduced pressure to a residue. The residue was dissolved in diethyl ether and was stirred for 20 minutes with decolorizing carbon and neutral alumina. The mixture was filtered through diatomaceous earth, and the filtrate was concentrated under reduced pressure to yield 19.4 grams of 4-[(1,1-dimethylethyl)dimethylsilyloxy]benzaldehyde. The nmr spectrum was consistent with the proposed structure.
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
36.5 mL
Type
solvent
Reaction Step One
Quantity
14.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

4-Hydroxybenzaldehyde (5.14 g, 42.1 mmol) was added to a suspension of tert-butyl-dimethyl-silyl chloride (6.7 g, 44.4 mmol) and imidazole (3.03 g, 44.5 mmol) in dichloromethane (100 ml) under an atmosphere of nitrogen at room temperature. The reaction mixture was stirred at room temperature for 18 hours, and then washed sequentially with 1 M hydrochloric acid (2-fold 50 ml) followed by a saturated aqueous solution of sodium hydrogen carbonate (50 ml). The organic phase was separated, dried over anhydrous magnesium sulphate and the solvent removed in vacuo. The residual yellow oil was passed through a plug of silica gel eluting with 1:1, by volume, dichloromethane:pentane giving 4-(tert-butyl-dimethyl-silanyloxy)-benzaldehyde (7.5 g) as a golden yellow oil.
Quantity
5.14 g
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
3.03 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

4-hydroxybenzaldehyde (8.21 g, 67.2 mmol) was dissolved in acetonitrile (164 ml) in nitrogen atmosphere, and imidazole (6.87 g, 100.8 mmol) was added at room temperature. Tert-butyldimethylsilyl chloride was added under cooling with ice, followed by stirring for 30 minutes. Methanol was added to terminate the reaction, the reaction solution was subjected to filtration, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=10:1) to give 4-(tert-butyldimethylsilyloxy)benzaldehyde (15.23 g, 96%) as a pale yellow oily substance.
Quantity
8.21 g
Type
reactant
Reaction Step One
Quantity
6.87 g
Type
reactant
Reaction Step One
Quantity
164 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde
4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde
4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde
4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde
4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde
4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.